Biotin-PEG4-NHS ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

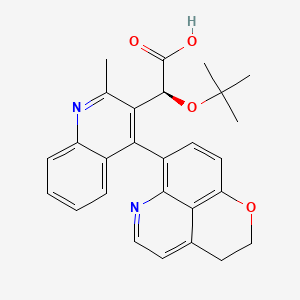

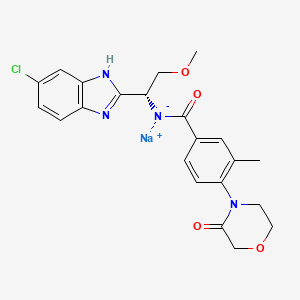

Biotin-PEG4-NHS ester is a pegylated, highly hydrophilic biotinylation reagent used for efficient biotin labeling of antibodies, proteins, and other primary amine-containing biomolecules . It reacts specifically and efficiently with primary amines (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form covalent bonds .

Synthesis Analysis

The N-hydroxysuccinimide ester (NHS) group of this compound reacts specifically and efficiently with lysine and N-terminal amino groups to form stable amide bonds . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the labeled molecule .Molecular Structure Analysis

The chemical formula of this compound is C25H40N4O10S . It has a molecular weight of 588.67 g/mol .Chemical Reactions Analysis

In pH 7-9 buffers, NHS-biotin reagents react efficiently with primary amino groups (NH2) by nucleophilic attack, forming an amide bond and releasing the NHS . This reaction is favored at near neutral pH (7-9) and with concentrated protein solutions .Physical And Chemical Properties Analysis

This compound is a white to grey amorphous solid . It is soluble in DMSO, DMF, DCM, THF, Chloroform , and water at 10 mg/ml .Applications De Recherche Scientifique

Conjugation to Oligonucleotides : Bethge and Vonhoff (2020) demonstrated a method for conjugating carboxylic acids to amino-modified oligonucleotides, using 40-kDa polyethylene glycol (PEG) and biotin as examples. This method is applicable for attaching small to large molecular entities such as dyes, tags, peptides, and macromolecules to oligonucleotides (Bethge & Vonhoff, 2020).

Peptide Biotinylation : Miller et al. (1997) explored the reactivity of NHS esters of biotin with amino groups in peptides, revealing that these reagents can acylate other functional groups in specific peptide sequences under mild conditions. This research extends our understanding of sequence-dependent acylation in biotinylation (Miller, Collins, Rogers, & Kurosky, 1997).

Atomic Force Microscopy (AFM) Studies : Riener et al. (2003) established a test system for detecting receptor–ligand interactions at the single molecule level using AFM. They used a biotin tether, including a PEG chain, to covalently couple to amine-functionalized AFM tips, demonstrating its application in specific binding studies (Riener, Stroh, Ebner, Klampfl, Gall, Romanin, Lyubchenko, Hinterdorfer, & Gruber, 2003).

Quantification in Bioconjugation Techniques : Klykov and Weller (2015) presented a chromatographic method for the quantification of NHS and sulfo-NHS, aiding in the purity check and degradation assessment of NHS esters, which are crucial in bioconjugation techniques like protein labeling and surface activation (Klykov & Weller, 2015).

Radiolabeling for Imaging : Sirianni et al. (2014) used NHS-PEG4-biotin in the design of a biotinylated radioligand for PET imaging. They demonstrated its utility in detecting avidin-modified polymer nanoparticles in tissue, providing insights into nanoparticle delivery and distribution (Sirianni, Zheng, Patel, Shafbauer, Zhou, Saltzman, Carson, & Huang, 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Biotin-PEG4-NHS ester is used for simple and efficient biotin labeling of antibodies, proteins, and other primary amine-containing macromolecules . The NHS ester group reacts efficiently with amino groups by the nucleophilic attack, forming an amide bond and releasing N-Hydroxysuccinimide .

Relevant Papers One of the papers retrieved discusses the use of this compound in pain-causing stinging nettle toxins targeting TMEM233 to modulate NaV1.7 function .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N4O10S/c30-20(4-2-1-3-19-24-18(17-40-19)27-25(34)28-24)26-8-10-36-12-14-38-16-15-37-13-11-35-9-7-23(33)39-29-21(31)5-6-22(29)32/h18-19,24H,1-17H2,(H,26,30)(H2,27,28,34)/t18-,19-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLVBHCSSNJCMJ-JXQFQVJHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N4O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)

![7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B606067.png)

![5-hydroxy-8-(1-hydroxy-2-(2-methyl-1-o-tolylpropan-2-ylamino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B606075.png)